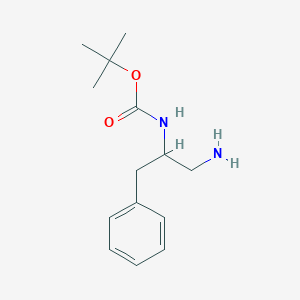

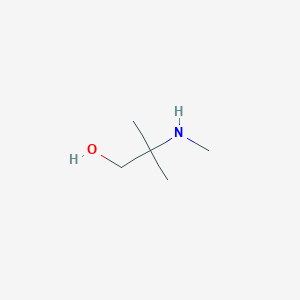

2-(Boc-amino)-3-phenylpropylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Boc-amino)-3-phenylpropylamine derivatives involves various strategies, including asymmetric deprotonation and electrophilic amination processes. For instance, Wu et al. (1996) describe a method for synthesizing (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, achieving high enantioselectivity and yields (Wu, Lee, & Beak, 1996). Additionally, Baburaj and Thambidurai (2012) developed a method for the N-amination of amino acids using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, highlighting a route to β-Boc-hydrazino derivatives of amino acids (Baburaj & Thambidurai, 2012).

Aplicaciones Científicas De Investigación

Selective Deprotection of Amino Acids

Strazzolini et al. (2001) explored the selective nitrolytic deprotection of N-BOC-amines and amino acid derivatives, demonstrating the method's effectiveness across various substrates, including alanine and phenylalanine derivatives. This process is vital for peptide synthesis, preserving substrate configuration and selectivity towards sensitive functional groups (Strazzolini, Melloni, & Giumanini, 2001).

Asymmetric Synthesis of Amino Acids

Berkessel et al. (2002) reported on the synthesis of enantiomerically pure amino acids, highlighting a convenient approach to access both enantiomers of trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides. The study underscores the significance of protected amino derivatives in accessing optically pure compounds for therapeutic applications (Berkessel, Glaubitz, & Lex, 2002).

Synthesis of Amino Acid Derivatives

Lee et al. (2001) detailed an efficient route for synthesizing selectively-protected 2,3-diamino-3-phenylpropanoic acid derivatives, highlighting the versatility of Boc-protected amino compounds in synthesizing stereochemically complex structures. This research contributes to the development of novel amino acid derivatives with potential biological activity (Lee, Yoon, Chung, & Lee, 2001).

Electrophilic Amination

Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids through electrophilic amination, using N-Boc-O-tosyl hydroxylamine. This method facilitates the generation of modified peptides and biologically active heterocyclic derivatives, illustrating the broad applicability of Boc-protected amino derivatives in synthesizing functionalized compounds (Baburaj & Thambidurai, 2012).

Synthesis of Optically Pure Compounds

Demange et al. (2001) synthesized optically pure N-Boc-protected fluoroprolines as probes for studying cis/trans isomerization of the amino acyl-proline peptide bond, highlighting the critical role of Boc-protected amino acids in probing and understanding protein folding mechanisms (Demange, Cluzeau, Ménez, & Dugave, 2001).

Safety And Hazards

Direcciones Futuras

The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that compounds like 2-(Boc-amino)-3-phenylpropylamine will continue to be relevant in future research and applications.

Propiedades

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-3-phenylpropylamine | |

CAS RN |

1222902-68-2 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

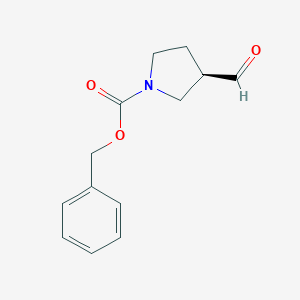

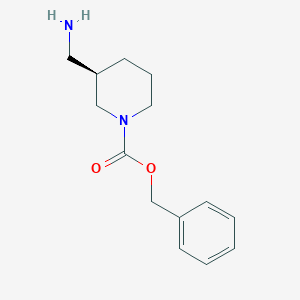

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

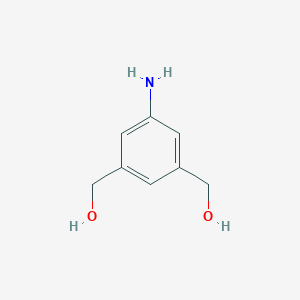

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

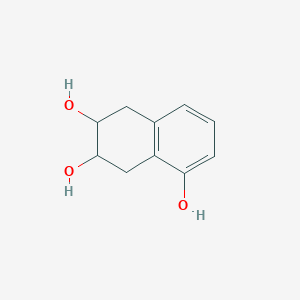

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)